REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:13][C:5]2[N:6]=[C:7]([S:11][CH3:12])[NH:8][C:9](=O)[C:4]=2[CH2:3]1.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:9]1[C:4]2[CH2:3][CH:2]([CH3:1])[CH2:13][C:5]=2[N:6]=[C:7]([S:11][CH3:12])[N:8]=1
|
Name
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6-methyl-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
CC1CC2=C(N=C(NC2=O)SC)C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
DISSOLUTION
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Details
|
the residue dissolved in ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
washed with cold water (25 mL), 0.1 M aqueous sodium hydroxide (25 mL) and brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel (diethyl ether/hexanes, 1:10)
|
Type
|
ADDITION
|
Details
|
the product containing fractions
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified further by preparative reverse phase HPLC (0.1% aqueous ammonium acetate-acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=C(N1)SC)CC(C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 mg | |
YIELD: PERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |